Home > Products > Screening Compounds P49824 > Nendratareotide uzatansine
Nendratareotide uzatansine - 1853254-97-3

Nendratareotide uzatansine

Catalog Number: EVT-278421
CAS Number: 1853254-97-3
Molecular Formula: C83H109ClN14O20S4
Molecular Weight: 1786.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nendratareotide uzatansine is a peptide-drug conjugate comprising a peptide analog of somatostatin conjugated to the cytotoxin mertansine.
Nendratareotide Uzatansine is a miniaturized drug conjugate composed of a peptide analog of somatostatin that targets the somatostatin receptor 2 (SSTR2) and is conjugated, through a cleavable linker, to the microtubule-binding cytotoxic maytansinoid DM1 (mertansine), with potential anti-tumor activity. Upon administration, the peptide ligand moiety of nendratareotide uzatansine targets and binds to SSTR2, which is overexpressed on certain tumor cell types. Binding stimulates SSTR2-mediated endocytosis of the agent; upon internalization, the DM1 moiety is released and binds to tubulin, thereby disrupting microtubule assembly/disassembly dynamics. This inhibits both cell division and the proliferation of SSTR2-expressing cancer cells. Compared to antibody-drug conjugates (ADCs), miniaturized drug conjugates are much smaller and can more easily penetrate and distribute in dense tumor tissue.
Overview

Nendratareotide uzatansine is a novel peptide-drug conjugate that has garnered attention due to its potential therapeutic applications, particularly in targeting specific receptors associated with certain tumors. This compound is characterized by its unique structure that combines a peptide analog of somatostatin with a cytotoxic agent, mertansine. The primary target of nendratareotide uzatansine is the somatostatin receptor 2, which plays a crucial role in the regulation of various physiological processes and is implicated in several types of cancer.

Source and Classification

Nendratareotide uzatansine is classified as an investigational drug and belongs to the category of peptide-drug conjugates. It is designed to enhance the delivery of cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This compound is under investigation for its efficacy in treating tumors that express somatostatin receptors, particularly neuroendocrine tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of nendratareotide uzatansine involves multiple steps that typically include:

  1. Peptide Synthesis: The initial step involves the synthesis of the somatostatin analog. This can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a desired sequence.
  2. Conjugation: Following peptide synthesis, the next step is the conjugation of the somatostatin analog with the cytotoxic agent, mertansine. This process often employs linker chemistry to ensure stable attachment while maintaining biological activity.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography are utilized to isolate the desired compound from unreacted materials and by-products.
  4. Characterization: The final product undergoes characterization using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular structure and purity.
Molecular Structure Analysis

Structure and Data

Nendratareotide uzatansine has a complex molecular structure characterized by its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular formula is C83H109ClN14O20S4, indicating a large and intricate structure typical of peptide-drug conjugates. The presence of multiple functional groups allows for interaction with biological targets, enhancing its therapeutic potential.

Structural Features

  • Peptide Backbone: The backbone consists of amino acids that provide specificity for receptor binding.
  • Cytotoxic Component: Mertansine contributes to the drug's ability to induce cell death upon internalization by target cells.
  • Linker Region: A linker connects the peptide and cytotoxic components, designed for stability during circulation and effective release upon cellular uptake.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of nendratareotide uzatansine include:

  • Peptide Bond Formation: This reaction occurs during peptide synthesis where amino acids are linked through amide bonds.
  • Conjugation Reaction: The attachment of mertansine to the peptide involves nucleophilic attack by functional groups on the peptide backbone or linker region.
  • Stability Assessment: Post-synthesis stability studies are conducted to evaluate how environmental factors (e.g., pH, temperature) affect the compound's integrity.
Mechanism of Action

Process and Data

Nendratareotide uzatansine operates through a targeted mechanism:

  1. Binding: The somatostatin analog component binds specifically to somatostatin receptor 2 on tumor cells.
  2. Internalization: Upon binding, the entire conjugate is internalized into the cell via receptor-mediated endocytosis.
  3. Release of Cytotoxin: Inside the cell, mertansine is released from the linker, leading to disruption of microtubule function and subsequent apoptosis (programmed cell death).

This targeted approach aims to minimize damage to healthy tissues while maximizing therapeutic efficacy against tumor cells expressing somatostatin receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nendratareotide uzatansine is typically presented as a lyophilized powder for reconstitution prior to use.
  • Solubility: It exhibits solubility in aqueous solutions pertinent for intravenous administration.

Chemical Properties

  • Stability: The compound's stability can vary based on environmental conditions; thus, careful formulation is necessary.
  • pH Sensitivity: The drug's activity may be influenced by pH levels within physiological ranges.
Applications

Scientific Uses

Nendratareotide uzatansine holds promise in various scientific applications:

  • Cancer Therapy: Its primary application is in oncology for treating neuroendocrine tumors that express somatostatin receptors.
  • Research Tool: It serves as a model compound for studying receptor-targeted drug delivery systems and evaluating new therapeutic strategies involving peptide-drug conjugates.

Properties

CAS Number

1853254-97-3

Product Name

Nendratareotide uzatansine

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate

Molecular Formula

C83H109ClN14O20S4

Molecular Weight

1786.6 g/mol

InChI

InChI=1S/C83H109ClN14O20S4/c1-44-18-17-24-65(115-9)83(113)39-64(116-81(112)96-83)45(2)71-82(5,118-71)66(38-68(102)98(7)62-35-50(32-44)36-63(114-8)69(62)84)117-80(111)46(3)97(6)67(101)29-31-119-120-41-59(72(87)103)92-78(109)61-43-122-121-42-60(93-73(104)54(86)33-48-19-11-10-12-20-48)77(108)90-57(34-49-25-27-52(100)28-26-49)75(106)91-58(37-51-40-88-55-22-14-13-21-53(51)55)76(107)89-56(23-15-16-30-85)74(105)95-70(47(4)99)79(110)94-61/h10-14,17-22,24-28,35-36,40,45-47,54,56-61,64-66,70-71,88,99-100,113H,15-16,23,29-34,37-39,41-43,85-86H2,1-9H3,(H2,87,103)(H,89,107)(H,90,108)(H,91,106)(H,92,109)(H,93,104)(H,94,110)(H,95,105)(H,96,112)/b24-17+,44-18+/t45-,46+,47-,54-,56+,57+,58-,59+,60+,61+,64+,65-,66+,70+,71+,82+,83+/m1/s1

InChI Key

JVPMJFUBODFGNB-UFDFPQQFSA-N

SMILES

O=C([C@H](CSSC[C@@H](C1=O)NC([C@H](N)CC2=CC=CC=C2)=O)NC([C@@]([H])(NC([C@@H](NC([C@@H](CC3=CNC4=C3C=CC=C4)NC([C@H](CC5=CC=C(O)C=C5)N1)=O)=O)CCCCN)=O)[C@H](O)C)=O)N[C@H](C(N)=O)CSSCCC(N(C)[C@@H](C)C(O[C@@H]6[C@](C)(O7)[C@@H]7[C@H](C)[C@](OC(N8)=O)([H])C[C@]8(O)[C@H](OC)/C=C/C=C(C)/CC9=CC(OC)=C(Cl)C(N(C)C(C6)=O)=C9)=O)=O

Solubility

Soluble in DMSO

Synonyms

PEN-221; PEN 221; PEN221; DM1-conjugate, DM1-Tyr3-octreotate; SSTR2-targeting protein/DM1 conjugate; maytansinoid conjugate;

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCC(C(=O)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=CC=C9)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC[C@@H](C(=O)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)[C@@H](CC9=CC=CC=C9)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.